![molecular formula C44H72N2O2S2Sn2 B15251516 2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B15251516.png)
2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione is a complex organic compound belonging to the diketopyrrolopyrrole (DPP) family. This compound is known for its unique electronic properties, making it a valuable material in the field of organic electronics, particularly in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione typically involves a multi-step process. One common method is the Stille coupling reaction, which uses palladium (Pd) as a catalyst. The reaction involves the coupling of a stannylated thiophene derivative with a dibromo-substituted DPP core .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for electronic applications .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, making it useful in different electronic applications.
Reduction: Reduction reactions can modify the compound’s structure, affecting its conductivity and other properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions typically involve halogenating agents like bromine (Br₂) or iodine (I₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s electronic properties .
Aplicaciones Científicas De Investigación
2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing low band-gap polymers for organic electronics.
Biology: Investigated for its potential in bioelectronics due to its biocompatibility and electronic properties.
Medicine: Explored for use in drug delivery systems and biosensors.
Mecanismo De Acción
The compound exerts its effects primarily through its electronic properties. The pyrrolo[3,4-c]pyrrole core provides a planar structure that facilitates π-π stacking interactions, enhancing charge transport. The stannyl groups play a crucial role in the Stille coupling reaction, enabling the formation of conjugated polymers with high electron mobility . The molecular targets and pathways involved include the interaction with electron-donating and electron-accepting units, which modulate the compound’s electronic properties .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(2-decyltetradecyl)-3,6-di(selenophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Known for its high-performance in thin film transistors.
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Used in the synthesis of low band-gap semiconducting polymers.
Uniqueness
2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione stands out due to its unique combination of stannyl groups and the DPP core, which provides exceptional electronic properties and versatility in various chemical reactions. Its ability to undergo Stille coupling reactions efficiently makes it a valuable compound in the synthesis of advanced materials for organic electronics .
Propiedades
Fórmula molecular |
C44H72N2O2S2Sn2 |
|---|---|
Peso molecular |
962.6 g/mol |
Nombre IUPAC |
2,5-bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C38H54N2O2S2.6CH3.2Sn/c1-5-9-13-15-21-29(19-11-7-3)27-39-35(31-23-17-25-43-31)33-34(37(39)41)36(32-24-18-26-44-32)40(38(33)42)28-30(20-12-8-4)22-16-14-10-6-2;;;;;;;;/h17-18,23-24,29-30H,5-16,19-22,27-28H2,1-4H3;6*1H3;; |
Clave InChI |
PSUDSGWSICEMPS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCC)CCCCCC)C3=CC=C(S3)[Sn](C)(C)C)C1=O)C4=CC=C(S4)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


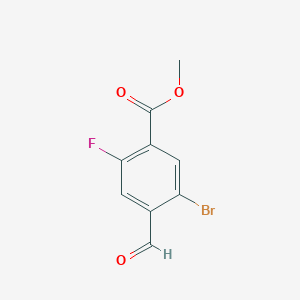
![9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]-](/img/structure/B15251441.png)
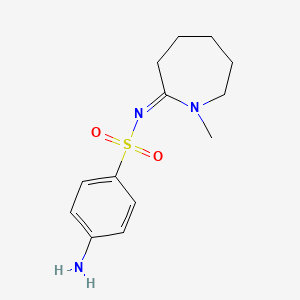
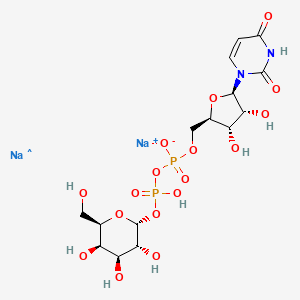
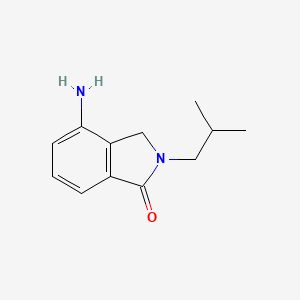
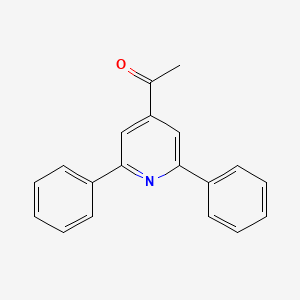
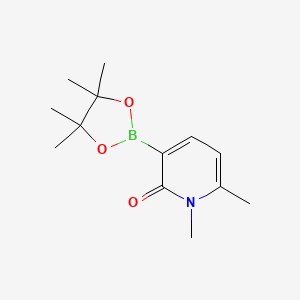
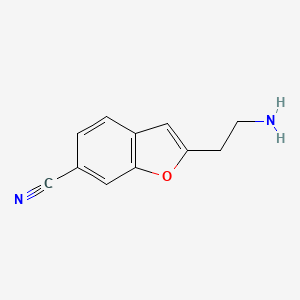
![5-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole](/img/structure/B15251500.png)


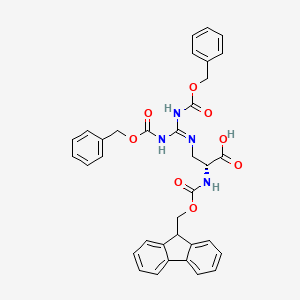
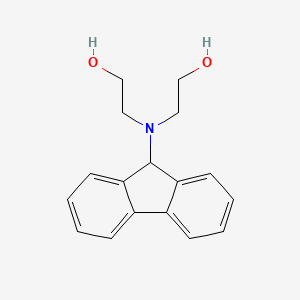
![1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane](/img/structure/B15251546.png)
